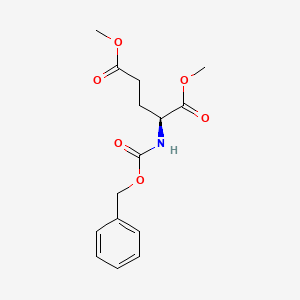![molecular formula C8H13NO B3181248 1-Azaspiro[4.4]nonan-2-one CAS No. 63941-21-9](/img/structure/B3181248.png)
1-Azaspiro[4.4]nonan-2-one
Vue d'ensemble
Description
1-Azaspiro[44]nonan-2-one is a heterocyclic compound characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the ring system
Mécanisme D'action
Mode of Action
The mode of action of 1-Azaspiro[4It is synthesized from 5,5-dialkyl-1-pyrroline n-oxides via the introduction of a pent-4-enyl group to the nitrone carbon followed by an intramolecular 1,3-dipolar cycloaddition reaction and isoxazolidine ring opening . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Analyse Biochimique
Cellular Effects
There is currently no available information on the effects of 1-Azaspiro[4.4]nonan-2-one on various types of cells and cellular processes
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonan-2-one can be synthesized through various methods. One common approach involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by isoxazolidine ring opening . Another method includes the reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or PPh3-CBr4 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like methanesulfonyl chloride or PPh3-CBr4.
Major Products: The major products formed from these reactions include hydroxylamines, nitroxides, and various functional derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
1-Azaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Azaspiro[4.4]nonane: Lacks the carbonyl group present in 1-Azaspiro[4.4]nonan-2-one.
3-Hydroxy-1-Azaspiro[4.4]nonan-2-one: Contains a hydroxyl group at the 3-position.
Uniqueness: this compound is unique due to its spirocyclic structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and stability compared to its analogs .
Propriétés
IUPAC Name |
1-azaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZSPXXAYFKIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)


